4-Bromo-5-(isopentyloxy)-2-nitroaniline
Description
Properties
IUPAC Name |
4-bromo-5-(3-methylbutoxy)-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3/c1-7(2)3-4-17-11-6-9(13)10(14(15)16)5-8(11)12/h5-7H,3-4,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBRNGDBCRWWLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C(=C1)N)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681495 | |
| Record name | 4-Bromo-5-(3-methylbutoxy)-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255574-61-8 | |
| Record name | Benzenamine, 4-bromo-5-(3-methylbutoxy)-2-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5-(3-methylbutoxy)-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Bromo 5 Isopentyloxy 2 Nitroaniline
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis provides a logical framework for planning the synthesis of 4-Bromo-5-(isopentyloxy)-2-nitroaniline. The primary bond disconnections to consider are the carbon-oxygen ether linkage, the carbon-bromine bond, and the carbon-nitrogen bond of the nitro group.
A highly effective strategy involves the late-stage introduction of the isopentyloxy group via a Nucleophilic Aromatic Substitution (SNAr) reaction. This disconnection is strategically advantageous as the ether bond formation is facilitated by the presence of the electron-withdrawing nitro group on the ring.
This retrosynthetic step leads to two key precursors: an isopentoxide nucleophile and a highly functionalized aniline (B41778) derivative, such as 4-bromo-5-fluoro-2-nitroaniline (B129579). The fluorine atom serves as an excellent leaving group in SNAr reactions. This precursor can be further disconnected by considering the sequential introduction of the bromine and nitro groups onto a simpler aniline starting material. This approach forms the basis of a convergent and regiochemically controlled synthesis.
Approaches to Regioselective Bromination of Substituted Anilines
Achieving regioselective bromination on a substituted aniline ring is a critical step in the synthesis. The powerful activating and ortho, para-directing nature of the primary amino group can lead to multiple products and over-bromination. To control the reaction, the amino group is often temporarily protected, typically as an acetanilide (B955), to moderate its activating effect.
However, in substrates already containing a deactivating group, direct bromination can be highly selective. For instance, the bromination of 2-nitroaniline (B44862) has been shown to be a practical method for producing 4-bromo-2-nitroaniline, a key intermediate. sci-hub.se The meta-directing nitro group deactivates the positions ortho and para to it, while the ortho, para-directing amino group activates the C4 and C6 positions. The C4 position is favored, leading to the desired product.
Several methods have been developed for the regioselective bromination of anilines, with the choice of reagent and conditions influencing the outcome. The polarity of the solvent, for example, can markedly affect the regioselectivity when using N-bromosuccinimide (NBS). lookchem.com A highly practical and eco-friendly method involves copper-catalyzed oxidative bromination, which can be performed under mild conditions. sci-hub.se
Below is a table summarizing various conditions for the regioselective bromination of aniline derivatives.
| Brominating System | Substrate Example | Conditions | Selectivity/Yield | Reference |
| NaBr / Na₂S₂O₈ / CuSO₄·5H₂O | 2-Nitroaniline | CH₃CN, H₂O, 7–25 °C | 94:6 ratio of mono- to di-brominated product | sci-hub.se |
| N-Bromosuccinimide (NBS) | meta-substituted anilines | Varied solvents (e.g., CCl₄, CH₃CN) | Regioselectivity is dependent on solvent polarity | lookchem.com |
Strategies for Selective Nitration on the Aromatic Ring
Selective nitration is another cornerstone of the synthesis, requiring precise control to place the nitro group at the C2 position relative to the amine. Direct nitration of anilines is often avoided due to the susceptibility of the amino group to oxidation by nitric acid. Therefore, protection of the amino group as an acetanilide is a standard and effective strategy. The acetyl group is still ortho, para-directing but provides a more controlled reaction.
In a potential synthetic sequence starting from 4-bromoaniline (B143363), the molecule would first be protected to form 4-bromoacetanilide. The subsequent nitration step is directed by both the bromine atom and the acetylamino group. The stronger directing power of the acetylamino group favors the introduction of the nitro group at the C2 position (ortho to the amine), yielding 4-bromo-2-nitroacetanilide. This intermediate can then be hydrolyzed to reveal the free amine.
Patented methods for nitrating substituted aromatic compounds often utilize a mixture of nitric acid and a strong acid like sulfuric acid, with temperature control being crucial for selectivity. google.comgoogle.com
| Nitrating Agent | Substrate Type | Conditions | Purpose | Reference |
| HNO₃ / H₂SO₄ | 4-Bromophthalimide | 45-50 °C | Synthesis of 4-bromo-5-nitrophthalimide | google.com |
| Nitric Acid / Sulfuric Acid | Acetanilide derivative | 20-30 °C | Introduction of a nitro group onto a protected aniline ring | google.com |
Introduction of the Isopentyloxy Moiety via Etherification or Transetherification Reactions
The formation of the isopentyloxy ether linkage is a defining step in the synthesis of the target molecule. This can be accomplished through various etherification strategies, with Nucleophilic Aromatic Substitution (SNAr) being particularly well-suited for this specific target.
The SNAr mechanism is a powerful tool for introducing nucleophiles onto electron-deficient aromatic rings. masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination pathway and is contingent on two key features: the presence of a good leaving group (typically a halide) and the positioning of strong electron-withdrawing groups (such as nitro groups) ortho or para to that leaving group. wikipedia.orglibretexts.orglibretexts.org These electron-withdrawing groups are essential for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org
For the synthesis of this compound, a highly efficient SNAr strategy involves the reaction of sodium isopentoxide with a 4-bromo-5-halo-2-nitroaniline precursor. Using 4-bromo-5-fluoro-2-nitroaniline as the substrate is ideal. The nitro group at C2 is positioned para to the fluorine atom at C5, strongly activating it for nucleophilic attack. Fluorine's high electronegativity makes it an excellent leaving group in SNAr reactions, often providing faster reaction rates than other halogens. masterorganicchemistry.comyoutube.com The attack of the isopentoxide nucleophile at C5 leads to the displacement of the fluoride (B91410) ion and the direct formation of the desired ether linkage, yielding the final product in a single, highly selective step.
The success of the SNAr etherification step depends on the careful optimization of several reaction parameters to maximize yield and minimize side reactions. researchgate.netnih.gov Factors such as the choice of solvent, base, temperature, and the nature of the leaving group on the aromatic ring all play a crucial role.
The following interactive table outlines key parameters that can be adjusted to optimize the isopentyloxy functionalization step via SNAr.
| Parameter | Options | Rationale for Optimization |
| Leaving Group | F, Cl, Br | Fluorine is often the most effective leaving group for SNAr due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack. The C-X bond is broken after the rate-determining attack step. |
| Solvent | DMF, DMSO, THF, Acetonitrile | Polar aprotic solvents are preferred as they can solvate the cation of the alkoxide salt without solvating the nucleophilic anion, thus enhancing its reactivity. |
| Base/Nucleophile Source | NaH, KH, K₂CO₃ (with isopentyl alcohol) | A strong base is required to generate the isopentoxide nucleophile from isopentyl alcohol. Using pre-formed sodium isopentoxide is also a common and effective approach. |
| Temperature | Room Temperature to 100 °C | The reaction temperature is optimized to ensure a reasonable reaction rate without causing decomposition of the starting materials or products. The optimal temperature depends on the reactivity of the substrate and nucleophile. |
Sequential Functionalization Strategies
Based on the principles discussed, a plausible multi-step synthetic sequence for this compound can be constructed. A robust strategy would leverage the efficiency of a late-stage SNAr reaction.
Protection: Start with 3-fluoroaniline (B1664137) and protect the amino group via acetylation to form 3-fluoroacetanilide. This moderates the reactivity of the amine and directs subsequent reactions.
Nitration: Nitrate 3-fluoroacetanilide. The acetylamino group directs the incoming nitro group to the para position (C4), yielding 5-fluoro-2-nitroacetanilide.
Bromination: Perform an electrophilic bromination. The ring is now activated by the acetylamino group and deactivated by the nitro and fluoro groups. Bromination is expected to occur ortho to the strongly directing acetylamino group, at the C6 position, resulting in 4-bromo-5-fluoro-2-nitroacetanilide.
Deprotection: Hydrolyze the acetyl group under acidic or basic conditions to reveal the primary amine, yielding the key intermediate, 4-bromo-5-fluoro-2-nitroaniline.
SNAr Etherification: React this intermediate with sodium isopentoxide. The nitro group at C2 activates the para-positioned fluorine atom at C5, which is displaced by the isopentoxide nucleophile to furnish the final product, this compound.
This sequential strategy ensures maximum control over the regiochemistry at each step, culminating in an efficient synthesis of the highly substituted target molecule.
Order of Introduction of Halogen, Nitro, and Alkoxy Substituents
The sequence of introducing the bromo, nitro, and isopentyloxy groups onto an aniline precursor is critical for the successful synthesis of this compound. The directing effects of these substituents determine the position of subsequent electrophilic aromatic substitution reactions. The amino group (-NH2) is a strongly activating ortho-, para-director. However, under strongly acidic nitrating conditions, it is protonated to the anilinium ion (-NH3+), which is a meta-director. To overcome this, the amino group is often protected as an acetamido group (-NHCOCH3), which is an ortho-, para-director. The nitro group (-NO2) is a deactivating meta-director. Halogens (e.g., -Br) are deactivating but ortho-, para-directing. Alkoxy groups (e.g., -OR) are activating and ortho-, para-directing. byjus.comlibretexts.org
Considering these effects, a plausible synthetic route would involve the careful selection of the starting material and the strategic timing of each substitution step. One possible strategy would be to start with an aniline derivative and introduce the substituents in a sequence that ensures the desired 1,2,4,5-substitution pattern. For instance, starting with a para-substituted aniline could guide the subsequent substitutions.
The directing influences of the relevant functional groups are summarized in the table below.
| Functional Group | Activating/Deactivating | Directing Effect |
| -NH2 (Amino) | Strongly Activating | Ortho, Para |
| -NHCOCH3 (Acetamido) | Activating | Ortho, Para |
| -OR (Alkoxy) | Activating | Ortho, Para |
| -Br (Bromo) | Deactivating | Ortho, Para |
| -NO2 (Nitro) | Deactivating | Meta |
| -NH3+ (Anilinium) | Deactivating | Meta |
This table illustrates the directing effects of various substituents in electrophilic aromatic substitution reactions.
A logical synthetic sequence could begin with the protection of the amino group of an aniline precursor, followed by the introduction of the bromo and alkoxy groups, and finally, nitration. The order of bromination and etherification would depend on the specific precursors and reaction conditions chosen.
Mechanistic Considerations in Multi-step Synthesis
The synthesis of this compound involves a series of electrophilic aromatic substitution reactions. Each step proceeds through a common mechanism involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. quizlet.com The stability of this intermediate is influenced by the electronic properties of the substituents already present on the ring.
For example, in a nitration step using a mixture of nitric and sulfuric acids, the electrophile is the nitronium ion (NO2+). magritek.comazom.com The attack of the aromatic ring on the nitronium ion forms the sigma complex. The rate-determining step is typically the formation of this intermediate. cdnsciencepub.com The presence of activating groups, such as the amino or alkoxy groups, stabilizes the positive charge in the sigma complex, thereby increasing the reaction rate. Conversely, deactivating groups like the nitro group destabilize the intermediate and slow down the reaction. libretexts.org
In a multi-step synthesis, the introduction of a deactivating group like a nitro group is often performed at a later stage to avoid hindering subsequent electrophilic substitutions. libretexts.orglumenlearning.com The steric hindrance from bulky groups can also influence the regioselectivity of the reaction, favoring substitution at the less hindered position. The interplay of these electronic and steric factors must be carefully considered to achieve the desired product with high yield and selectivity.
Catalytic Protocols in the Synthesis of Bromo-Nitroanilines
Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. For the synthesis of complex molecules like bromo-nitroanilines, catalytic protocols can offer significant advantages over traditional stoichiometric methods.
Buchwald-Hartwig Coupling Applications for Aromatic Amines and Haloarenes
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction typically involves the coupling of an amine with an aryl halide or triflate. wikipedia.org While traditionally used to synthesize aryl amines from aryl halides, recent advancements have shown its applicability in coupling nitroarenes with amines. bohrium.comelsevierpure.comnih.gov
In the context of synthesizing this compound, the Buchwald-Hartwig reaction could potentially be employed to form the C-N bond. For instance, a suitably substituted bromo-nitro-isopentyloxy benzene (B151609) could be coupled with an ammonia (B1221849) equivalent or a protected amine. The choice of palladium catalyst and ligand is crucial for the success of this reaction, with sterically hindered phosphine (B1218219) ligands often being the most effective. wikipedia.orgbohrium.com
The proposed catalytic cycle for the Buchwald-Hartwig amination of a nitroarene involves the oxidative addition of the nitroarene to a palladium(0) complex, followed by an exchange of the nitrite (B80452) with an amine, and subsequent reductive elimination to yield the arylamine product. bohrium.com
| Reactant 1 | Reactant 2 | Catalyst System | Potential Product |
| Aryl Halide | Amine | Pd catalyst + Ligand | Aryl Amine |
| Nitroarene | Amine | Pd catalyst + Ligand | Aryl Amine |
This table provides a generalized overview of the reactants in a Buchwald-Hartwig amination reaction.
Innovations in Sustainable Synthetic Approaches
The principles of green chemistry are increasingly being integrated into the synthesis of aromatic compounds to minimize environmental impact and enhance safety.
Green Chemistry Principles in the Production of Substituted Nitroanilines
The production of substituted nitroanilines can be made more sustainable by adhering to the principles of green chemistry. imist.maatiner.gr These principles include the use of less hazardous chemicals, safer solvents, and more energy-efficient processes. imist.ma
For the synthesis of bromo-nitroanilines, traditional methods often involve the use of hazardous reagents like elemental bromine and strong acids. guidechem.com Greener alternatives include the in-situ generation of bromine from bromide salts using oxidants like hydrogen peroxide, which avoids the handling of volatile and corrosive liquid bromine. researchgate.net The use of water as a solvent, where possible, is also a key aspect of green chemistry. acs.orgresearchgate.net
Recent research has focused on developing catalytic methods that operate under milder conditions and reduce waste. For example, the catalytic hydrogenation of nitroarenes to anilines using heterogeneous catalysts and water as a solvent represents a green alternative to traditional reduction methods that use stoichiometric metal reagents. researchgate.netnih.govresearchgate.net Furthermore, novel methods for the synthesis of substituted anilines from non-aromatic precursors or through the rearrangement of benzylic azides in an acid medium are being explored to create more environmentally friendly pathways. chemrxiv.orgacs.org
The application of these green principles to the multi-step synthesis of this compound could involve:
Using safer brominating agents.
Employing catalytic nitration methods if available.
Minimizing the use of volatile organic solvents.
Designing the synthetic route to have a high atom economy. imist.ma
By incorporating these strategies, the synthesis can become more environmentally benign and economically viable.
Advanced Spectroscopic and Structural Elucidation Studies of 4 Bromo 5 Isopentyloxy 2 Nitroaniline
Vibrational Spectroscopy for Analysis of Electronic and Steric Effects
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool to probe the functional groups within a molecule and understand the electronic and steric interactions between them.
In-depth Fourier Transform Infrared (FTIR) Analysis of Functional Group Vibrations
The FTIR spectrum of 4-Bromo-5-(isopentyloxy)-2-nitroaniline is expected to exhibit a series of characteristic absorption bands corresponding to its various functional groups. The positions of these bands are influenced by the electronic environment created by the electron-withdrawing nitro (NO₂) and bromo (Br) groups, and the electron-donating amino (NH₂) and isopentyloxy groups attached to the benzene (B151609) ring.
Key expected vibrational modes include:
N-H Vibrations: The amino group will show symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. The exact position is sensitive to hydrogen bonding.
C-H Vibrations: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the isopentyloxy group will appear just below 3000 cm⁻¹.
NO₂ Vibrations: The nitro group will exhibit strong asymmetric and symmetric stretching bands, typically around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively. The electron-donating groups on the ring may slightly lower these frequencies.
C=C Aromatic Vibrations: The benzene ring will show characteristic stretching vibrations in the 1450-1600 cm⁻¹ region.
C-O Ether Linkage: The C-O stretching of the isopentyloxy group will produce a strong band, typically in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.
C-N Vibrations: The stretching vibration of the aromatic C-N bond is expected in the 1250-1360 cm⁻¹ range.
C-Br Vibration: The C-Br stretching vibration will appear at lower frequencies, typically in the 500-600 cm⁻¹ range.
Analysis of the FTIR spectrum of the related compound, 4-bromo-2-nitroaniline, shows characteristic peaks that support these expectations. chemicalbook.comguidechem.comchemicalbook.comguidechem.com
Table 1: Expected FTIR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Amino (NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H | Stretch | < 3000 |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |
| Nitro (NO₂) | Symmetric Stretch | 1335 - 1385 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Ether (C-O-C) | Asymmetric & Symmetric Stretch | 1000 - 1275 |
| Aromatic C-N | Stretch | 1250 - 1360 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the precise connectivity and three-dimensional structure of organic molecules in solution.
Elucidation of Complex Spin Systems and Conformational Dynamics via 2D NMR Techniques
The ¹H NMR spectrum of this compound would provide key information about the electronic environment of the protons. The aromatic region would show distinct signals for the two protons on the benzene ring, with their chemical shifts influenced by the surrounding substituents. The protons of the isopentyloxy group would appear in the aliphatic region, with characteristic splitting patterns revealing their connectivity.
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguously assigning all proton and carbon signals.
COSY: Would reveal the coupling between adjacent protons, for instance, confirming the connectivity within the isopentyloxy chain and the relationship between the aromatic protons.
HSQC: Would correlate each proton signal with the carbon to which it is directly attached.
HMBC: Would show correlations between protons and carbons over two to three bonds, helping to piece together the entire molecular structure, for example, by correlating the protons of the isopentyloxy group to the aromatic carbon at position 5.
While a full 2D NMR analysis of the target compound is not published, ¹H and ¹³C NMR data for related structures like 4-bromoaniline (B143363) and various nitro-substituted anilines are available and provide a basis for predicting the spectral features. chemicalbook.comchemicalbook.comspectrabase.comchemicalbook.com
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic H | 7.0 - 8.0 | d |
| Aromatic H | 6.5 - 7.5 | d |
| -OCH₂- | 3.9 - 4.2 | t |
| -CH₂- | 1.6 - 1.9 | m |
| -CH- | 1.8 - 2.1 | m |
| -CH₃ | 0.9 - 1.1 | d |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-NH₂ | 140 - 150 |
| C-NO₂ | 135 - 145 |
| C-Br | 110 - 120 |
| C-O | 150 - 160 |
| Aromatic C-H | 115 - 130 |
| -OCH₂- | 65 - 75 |
| -CH₂- | 25 - 35 |
| -CH- | 20 - 30 |
Solid-State NMR for Packing and Crystal Structure Analysis (if applicable)
In the absence of a single crystal suitable for X-ray diffraction, solid-state NMR (ssNMR) can provide valuable information about the molecular arrangement in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can yield high-resolution spectra of solid samples, revealing information about molecular conformation, packing, and intermolecular interactions, such as hydrogen bonding involving the amino and nitro groups. While no ssNMR studies have been reported for this specific compound, the technique has been applied to other halogenated and nitro-containing organic molecules.
X-ray Crystallography for Definitive Solid-State Structural Characterization
The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and details of the crystal packing. For this compound, X-ray crystallography would reveal the planarity of the benzene ring, the orientation of the substituents, and the nature of intermolecular interactions, such as hydrogen bonds and halogen bonds, which dictate the supramolecular architecture.
Although the crystal structure of the title compound has not been reported, the crystal structure of the related p-bromoaniline has been determined from X-ray powder diffraction data. researchgate.net This analysis revealed that the molecules are planar and form zigzag chains held together by weak van der Waals interactions. researchgate.net A similar analysis of this compound would be invaluable in understanding its solid-state properties.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-bromo-2-nitroaniline |
Analysis of Intermolecular Interactions and Crystal Packing
No published crystallographic data is available for this compound. Therefore, an analysis of its intermolecular interactions and crystal packing cannot be conducted.
Photoelectron Spectroscopy for Electronic Structure Investigations
Detailed experimental studies using photoelectron spectroscopy on this compound have not been reported in the scientific literature.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
There is no published XPS data for this compound. An XPS analysis would be expected to provide binding energy data for the core levels of carbon (C 1s), nitrogen (N 1s), oxygen (O 1s), and bromine (Br 3d), confirming the elemental composition and providing insight into the chemical environment and oxidation states of these atoms within the molecule.
Hypothetical XPS Data Table for this compound (Note: The following table is a hypothetical representation and is not based on experimental data.)
| Element | Core Level | Expected Binding Energy Range (eV) |
|---|---|---|
| Carbon | C 1s | 284 - 288 |
| Nitrogen | N 1s | 399 - 406 |
| Oxygen | O 1s | 531 - 534 |
Ultraviolet Photoelectron Spectroscopy (UPS) for Valence Band Analysis
There is no published UPS data for this compound. A UPS spectrum would reveal the structure of the molecular orbitals in the valence region, providing information on the highest occupied molecular orbital (HOMO) and the electronic interactions between the nitro group, the aniline (B41778) moiety, the bromine atom, and the isopentyloxy group.
Computational and Theoretical Investigations of 4 Bromo 5 Isopentyloxy 2 Nitroaniline
Quantum Chemical Modeling of Electronic Structure and Reactivity
Quantum chemical modeling serves as a powerful tool for understanding the intrinsic properties of a molecule from a theoretical standpoint. These computational techniques can predict various molecular characteristics before a compound is even synthesized, guiding experimental work and providing deep insights into its behavior.
Density Functional Theory (DFT) Studies on Ground State Geometry and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. A DFT study on 4-Bromo-5-(isopentyloxy)-2-nitroaniline would begin with a geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the lowest energy state of the molecule. This would yield precise bond lengths, bond angles, and dihedral angles.
Following optimization, a frequency calculation is typically performed to confirm that the obtained structure is a true energy minimum. From these calculations, a wealth of electronic properties can be derived, including the total energy, electronic energy, and the distribution of electrons throughout the molecule. These fundamental properties underpin the molecule's stability and reactivity.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic transitions.
HOMO: Represents the orbital from which an electron is most likely to be donated. Regions of high HOMO density indicate sites susceptible to electrophilic attack.
LUMO: Represents the orbital to which an electron is most likely to be accepted. Regions of high LUMO density indicate sites susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a key indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule that is more polarizable and reactive. For a molecule like this compound, the analysis would reveal how the electron-withdrawing nitro group and the electron-donating alkoxy group, along with the bromine atom, influence the energy and localization of these frontier orbitals.
A hypothetical data table for such an analysis would appear as follows:
| Parameter | Predicted Value (Arbitrary Units) |
| Energy of HOMO | Value |
| Energy of LUMO | Value |
| HOMO-LUMO Energy Gap | Value |
Prediction of Dipole Moments and Charge Distribution
Furthermore, methods like Natural Bond Orbital (NBO) analysis or Mulliken population analysis would be used to calculate the partial atomic charges on each atom. This reveals the specific sites of positive and negative charge within the molecule, offering a more detailed picture of its electrostatic potential and identifying potential centers for electrostatic interactions.
A representative data table for these properties would be:
| Property | Predicted Value |
| Dipole Moment (Debye) | Value |
| Partial Charge on N (nitro) | Value |
| Partial Charge on O (nitro) | Value |
| Partial Charge on N (amino) | Value |
| Partial Charge on Br | Value |
Mechanistic Studies of Reaction Pathways via Computational Simulations
Beyond static properties, computational chemistry can simulate the dynamics of chemical reactions, providing a virtual window into how a molecule transforms.
Transition State Analysis for Key Synthetic Steps
For any proposed synthesis of this compound, computational chemists can model the reaction mechanism. This involves identifying the reactants, products, and any intermediates along the reaction pathway. Crucially, the transition state —the highest energy point on the reaction coordinate—is located and characterized.
The energy of the transition state determines the activation energy of the reaction. A high activation energy implies a slow reaction, while a low activation energy suggests a faster one. By mapping the entire energy profile, researchers can validate proposed reaction mechanisms, understand rate-limiting steps, and even predict the feasibility of a synthetic route before attempting it in the lab.
Solvent Effects on Reaction Energetics
Reactions are typically carried out in a solvent, which can significantly influence reaction rates and equilibria. Computational models can account for these effects using various solvent models, such as the Polarizable Continuum Model (PCM). These models simulate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of reaction energetics in a more realistic environment.
Prediction and Analysis of Spectroscopic Signatures
Simulated Vibrational Spectra for Band Assignment
No published studies containing simulated vibrational spectra (such as FT-IR or Raman) for this compound were found. Such simulations, typically performed using Density Functional Theory (DFT), are essential for the precise assignment of vibrational bands observed in experimental spectra. Without these computational results, a detailed band assignment table cannot be generated.
Theoretical UV-Vis Absorption Spectra and Charge Transfer Phenomena
There is no available research detailing the theoretical UV-Vis absorption spectrum of this compound. This type of analysis, often carried out with Time-Dependent DFT (TD-DFT), is crucial for understanding the electronic transitions and associated charge transfer phenomena within the molecule. Consequently, a data table of calculated electronic transitions and their characteristics cannot be provided.
Conformational Analysis and Intramolecular Interactions
Torsional Preferences of the Nitro and Isopentyloxy Groups
A conformational analysis of this compound, which would involve calculating the potential energy surface as a function of the dihedral angles of the nitro and isopentyloxy groups, has not been reported in the literature. These calculations are necessary to determine the most stable conformations and the energy barriers to rotation.
Intramolecular Hydrogen Bonding and Steric Effects
While studies on similar molecules, like 2-bromo-4-nitroaniline, indicate the presence of intramolecular hydrogen bonds (e.g., N-H···Br) nih.gov, a specific analysis of these interactions and the steric effects within this compound is not available. The interplay between the amino, nitro, bromo, and the bulky isopentyloxy groups would be unique to this molecule and requires dedicated computational investigation.
Chemical Reactivity and Derivatization of 4 Bromo 5 Isopentyloxy 2 Nitroaniline
Reactions Involving the Aromatic Amino Group
The amino group in 4-bromo-5-(isopentyloxy)-2-nitroaniline is a primary nucleophilic center, readily participating in a variety of chemical transformations. Its reactivity is somewhat attenuated by the electron-withdrawing effect of the ortho-nitro group, but it remains a key site for derivatization.
Acylation, Alkylation, and Arylation Reactions
The primary amine functionality of this compound can be readily acylated using standard laboratory procedures. For instance, reaction with acyl chlorides or anhydrides in the presence of a base would yield the corresponding N-acyl derivatives. While specific studies on this exact molecule are not prevalent in the public literature, the acylation of similar 2-nitroanilines is a common transformation. For example, the reaction of a 2-nitroaniline (B44862) with acetic anhydride (B1165640) typically proceeds smoothly to afford the N-acetylated product.
Alkylation and arylation reactions at the amino group are also feasible, though they can be more challenging due to the potential for N,N-disubstitution and the reduced nucleophilicity of the amine. Methods such as reductive amination with aldehydes or ketones, or transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides, could be employed to introduce alkyl and aryl substituents, respectively.
| Reaction Type | Reagents/Conditions (Inferred) | Product Type |
| Acylation | Acyl chloride or anhydride, base (e.g., pyridine, triethylamine) | N-Acyl-4-bromo-5-(isopentyloxy)-2-nitroaniline |
| Alkylation | Aldehyde/ketone, reducing agent (e.g., NaBH3CN) | N-Alkyl-4-bromo-5-(isopentyloxy)-2-nitroaniline |
| Arylation | Aryl halide, Palladium catalyst, base | N-Aryl-4-bromo-5-(isopentyloxy)-2-nitroaniline |
Diazotization and Subsequent Transformations
The primary aromatic amine of this compound can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. This diazonium intermediate is highly versatile and can undergo a variety of subsequent transformations, known as Sandmeyer or related reactions. These reactions allow for the replacement of the amino group with a wide range of other substituents.
Potential Diazonium Salt Transformations:
| Reaction Name | Reagent | Product Type |
| Sandmeyer Reaction | CuCl / HCl | 4-Bromo-1-chloro-5-(isopentyloxy)-2-nitrobenzene |
| Sandmeyer Reaction | CuBr / HBr | 1,4-Dibromo-5-(isopentyloxy)-2-nitrobenzene |
| Sandmeyer Reaction | CuCN / KCN | 4-Bromo-5-(isopentyloxy)-2-nitrobenzonitrile |
| Schiemann Reaction | HBF4, heat | 4-Bromo-1-fluoro-5-(isopentyloxy)-2-nitrobenzene |
| Gomberg-Bachmann Reaction | Aryl compound | Bromo-(isopentyloxy)-nitro-biphenyl derivative |
| Deamination | H3PO2 | 1-Bromo-4-(isopentyloxy)-3-nitrobenzene |
Transformations of the Nitro Group
The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. It is also a key functional group for transformations into other nitrogen-containing moieties.
Reduction Pathways to Other Amine Derivatives
The most common and synthetically useful transformation of the nitro group in this context is its reduction to a primary amine. This reduction yields 4-bromo-5-(isopentyloxy)benzene-1,2-diamine, a valuable precursor for the synthesis of heterocyclic compounds such as benzimidazoles. A variety of reducing agents can be employed for this purpose, with the choice of reagent depending on the desired selectivity and the presence of other functional groups.
| Reducing Agent | Conditions | Product |
| H2 / Pd, Pt, or Ni catalyst | Catalytic hydrogenation | 4-Bromo-5-(isopentyloxy)benzene-1,2-diamine |
| Sn / HCl | Acidic reduction | 4-Bromo-5-(isopentyloxy)benzene-1,2-diamine |
| Fe / HCl or Acetic Acid | Acidic reduction | 4-Bromo-5-(isopentyloxy)benzene-1,2-diamine |
| Sodium Dithionite (Na2S2O4) | Aqueous solution | 4-Bromo-5-(isopentyloxy)benzene-1,2-diamine |
The resulting diamine is a key building block. For instance, it can be cyclized with various one-carbon synthons (e.g., formic acid, aldehydes, or cyanogen (B1215507) bromide) to form a range of substituted benzimidazoles, which are important scaffolds in medicinal chemistry. The gold-catalyzed synthesis of benzimidazoles from 2-nitroanilines and CO2/H2 represents a modern approach to this transformation. rsc.org
Condensation Reactions Involving the Nitro Group
While less common than reduction, the nitro group can, under specific conditions, participate in condensation reactions. For example, in the presence of a strong base, the nitro group can be involved in reactions with activated methyl or methylene (B1212753) groups of other molecules. However, for this compound, such reactions are not well-documented and would likely be outcompeted by reactions at the amino group or side reactions.
Reactions at the Bromine Substituent
The bromine atom on the aromatic ring is a site for nucleophilic substitution and, more importantly, for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura cross-coupling reaction is a particularly effective method for forming a new carbon-carbon bond at the position of the bromine atom. This reaction typically involves a palladium catalyst and a base to couple the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester. While specific examples for this compound are scarce, studies on unprotected ortho-bromoanilines have shown that this transformation is feasible, providing access to a wide range of biaryl and other coupled products.
Potential Cross-Coupling Reactions:
The electronic nature of the substituents on the aromatic ring can influence the efficiency of these cross-coupling reactions. The electron-withdrawing nitro group can enhance the reactivity of the aryl bromide towards oxidative addition to the palladium catalyst, a key step in the catalytic cycle.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The bromine atom on the aromatic ring is a key handle for forming new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The presence of both an electron-donating amine and a strong electron-withdrawing nitro group on the ring influences the efficiency of these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for creating a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid. In the case of this compound, the reaction would replace the bromine atom with an aryl or vinyl group. The reactivity in such reactions is influenced by the electronic properties of the substituents on the aryl halide. While aryl bromides with electron-donating groups can be less reactive, those with electron-withdrawing groups, such as the nitro group present in the target molecule, generally undergo coupling more readily. researchgate.net Studies on related compounds like 4-bromoaniline (B143363) and 4-bromonitrobenzene show that the Suzuki coupling proceeds efficiently, suggesting that this compound would be a viable substrate. researchgate.netresearchgate.net The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. nih.govmdpi.com
| Catalyst | Base | Solvent | Substrate Example | Product | Yield | Ref |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | 60% | mdpi.com |
| Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 4-bromoaniline | 4-phenylaniline | >95% | researchgate.net |
| Pd–poly(AA) hybrid | Na₂CO₃ | Toluene/H₂O | 4-bromonitrobenzene | 4-nitrobiphenyl | >80% | researchgate.net |
| Pd(PPh₃)₄ | K₃PO₄ | Dioxane | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Mono- and bis-arylated products | 31-46% | nih.gov |
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.org This reaction provides a route to introduce vinyl groups at the 4-position of the aniline (B41778) ring. The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov A variety of palladium catalysts, often in combination with phosphine (B1218219) ligands, can be employed under basic conditions. organic-chemistry.orgresearchgate.net
| Catalyst | Base | Solvent | Alkene Partner | Product Type | Ref |
| Pd(OAc)₂ | K₂CO₃ | Ionic Liquid | Styrene (from 1-phenylethanol) | Substituted Stilbene | nih.gov |
| Pd(L-proline)₂ | - | Water | Acrylates | Cinnamic acid derivatives | organic-chemistry.org |
| Pd Nanoparticles | Et₃N | Polyaniline | n-Butyl acrylate | Substituted acrylate | organic-chemistry.org |
Sonogashira Coupling
The Sonogashira coupling is the reaction of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, typically in the presence of an amine base. organic-chemistry.org This reaction would allow for the introduction of an alkynyl moiety at the bromine-substituted position of this compound. The reaction is highly versatile and tolerates a wide range of functional groups on both the alkyne and the aryl halide. organic-chemistry.orgnih.gov Research on similar bromo-substituted amino-heterocycles has shown that Sonogashira couplings proceed effectively, yielding the corresponding alkynylated products. scirp.orgresearchgate.net
| Catalyst System | Base | Solvent | Alkyne Partner | Product Type | Ref |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | Phenylacetylene | Aryl-alkyne | researchgate.net |
| Pd(OAc)₂ / PPh₃ / CuI | Et₃N | DMF | Terminal Alkynes | 2-alkynyl-3-aminopyridine | scirp.org |
| Cu(OAc)₂·H₂O | Cs₂CO₃ / DMAP | Toluene | Phenylacetylene | Quinoxaline (via domino reaction) | acs.org |
Nucleophilic Displacement of Bromine
The bromine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the strongly electron-withdrawing nitro group in the ortho position. This activation facilitates the displacement of the bromide ion by a potent nucleophile. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate.
Studies on related structures, such as 3-bromo-4-nitropyridine (B1272033) and 3-bromo-2-nitrobenzo[b]thiophene, demonstrate that reactions with amine nucleophiles like morpholine (B109124) or anilines can lead to the substitution of the bromine atom. researchgate.net For this compound, treatment with strong nucleophiles (e.g., alkoxides, thiolates, or secondary amines) in a polar aprotic solvent like DMSO or DMF would be expected to yield the corresponding 4-substituted-5-(isopentyloxy)-2-nitroaniline. It is noteworthy that in some systems with ortho-nitro substituents, unexpected rearrangements or migration of the nitro group can occur. researchgate.net
Modification of the Isopentyloxy Side Chain
The isopentyloxy group offers further opportunities for chemical modification, either through cleavage of the ether linkage or by functionalization of the alkyl chain itself.
Cleavage Reactions
The ether linkage in aryl alkyl ethers can be cleaved under strong acidic conditions. wikipedia.org Treatment of this compound with strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) would lead to the cleavage of the C-O bond. libretexts.orglibretexts.org Because nucleophilic substitution at an sp²-hybridized aromatic carbon is disfavored, the reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the less sterically hindered carbon of the isopentyloxy group (an SN2 mechanism). libretexts.orgmasterorganicchemistry.com This would produce 4-bromo-5-hydroxy-2-nitroaniline and the corresponding isopentyl halide (e.g., 1-iodo-3-methylbutane).
| Reagent | Mechanism | Products | Notes | Ref |
| HI or HBr | SN2 | 4-bromo-5-hydroxy-2-nitroaniline + Isopentyl Halide | Cleavage occurs at the alkyl-oxygen bond. | libretexts.orglibretexts.org |
| BBr₃ | - | 4-bromo-5-hydroxy-2-nitroaniline | A common reagent for cleaving aryl methyl ethers, also effective for other alkyl ethers. | - |
Functionalization of the Terminal Isopentyl Moiety
The isopentyl group, (CH₃)₂CHCH₂CH₂−, is a branched five-carbon alkyl chain. xchemi.comfiveable.me While the aromatic ring and its substituents are more reactive, the alkyl chain can potentially be functionalized under specific conditions. Direct functionalization typically involves free-radical reactions. For instance, radical halogenation using reagents like N-bromosuccinimide (NBS) with a radical initiator could introduce a bromine atom onto the alkyl chain. Such reactions often exhibit some regioselectivity, favoring the tertiary carbon or the less sterically hindered primary carbons, but can lead to a mixture of products. Given the complexity of the starting material, achieving high selectivity for functionalization at the terminal isopentyl moiety without affecting other parts of the molecule would be a significant synthetic challenge.
Cyclization Reactions Leading to Fused Heterocyclic Systems
A key transformation of this compound involves the reduction of its nitro group. Catalytic hydrogenation (e.g., using H₂ over Pd/C) or reduction with metals in acidic media (e.g., SnCl₂ in HCl) would convert the nitro group to a primary amine, yielding 4-bromo-5-(isopentyloxy)benzene-1,2-diamine . This resulting ortho-phenylenediamine is a crucial precursor for the synthesis of various fused heterocyclic systems.
Formation of Benzimidazoles and Quinoxalines from Related Nitroaniline Precursors
Benzimidazole (B57391) Synthesis
Ortho-phenylenediamines readily undergo condensation reactions with aldehydes or carboxylic acids (or their derivatives) to form the benzimidazole ring system. nih.gov The reaction with an aldehyde, often promoted by an oxidizing agent or a catalyst, first forms a Schiff base that subsequently cyclizes. organic-chemistry.org Alternatively, direct condensation with a carboxylic acid, often at high temperatures or in the presence of a dehydrating agent like polyphosphoric acid (PPA), yields 2-substituted benzimidazoles. ijariie.com The substituted diamine derived from the target compound would be expected to follow these classical synthetic routes. nih.govcutm.ac.in
| Reagent | Catalyst/Conditions | Product Type | Ref |
| Aldehydes | Supported Au nanoparticles, 25 °C | 2-Aryl/Alkyl-benzimidazole | nih.gov |
| Carboxylic Acids | NH₄Cl, 80-90 °C | 2-Aryl/Alkyl-benzimidazole | ijariie.com |
| Formic Acid | Heat (100 °C) | Unsubstituted Benzimidazole | cutm.ac.in |
Quinoxaline Synthesis
The most common route to quinoxalines is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound, such as an α-diketone (e.g., benzil) or a glyoxal. encyclopedia.pubchim.it This reaction is typically acid-catalyzed or can proceed simply upon heating the reactants in a suitable solvent like ethanol (B145695) or acetic acid. nih.govnih.gov The reaction is generally high-yielding and provides a straightforward entry to a wide array of substituted quinoxalines. The diamine precursor, 4-bromo-5-(isopentyloxy)benzene-1,2-diamine, would react with various 1,2-dicarbonyls to produce the corresponding 6-bromo-7-(isopentyloxy)quinoxaline derivatives.
| Reagent (1,2-dicarbonyl) | Catalyst/Conditions | Product Type | Ref |
| Benzil | Room Temperature, HFIP | 2,3-Diphenylquinoxaline | encyclopedia.pub |
| 1,2-Diketones | MoVP catalyst, Toluene, RT | 2,3-Disubstituted quinoxaline | nih.gov |
| α-Haloketones | Water, 80 °C (catalyst-free) | 2-Substituted quinoxaline | nih.gov |
Potential Applications in Materials Science and Industrial Chemistry
Role as an Intermediate in the Synthesis of Advanced Dyes and Pigments
The structure of 4-Bromo-5-(isopentyloxy)-2-nitroaniline suggests its utility as a precursor in the synthesis of novel colorants. The presence of the amino group allows for diazotization, a critical step in the formation of azo dyes, while the bromo and nitro substituents can be used to tune the final properties of the dye molecule.
Development of Azo Dyes and Other Chromophores
Azo dyes are a significant class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–). The synthesis of azo dyes typically involves a two-step reaction: the diazotization of a primary aromatic amine, followed by the coupling of the resulting diazonium salt with a suitable coupling component. In this context, this compound can serve as the primary amine. The general procedure for the diazotization of a nitroaniline derivative involves its reaction with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid, at low temperatures (0–5 °C). This would convert the amino group of this compound into a reactive diazonium salt.
This diazonium salt can then be reacted with various coupling components, such as phenols, naphthols, or aromatic amines, to generate a wide array of azo dyes. The electronic properties of the resulting chromophore, and thus its color, would be influenced by the substituents on the aniline (B41778) ring. The electron-withdrawing nitro group and the bromine atom, along with the electron-donating isopentyloxy group, would collectively impact the absorption spectrum of the final dye molecule. While specific research on azo dyes derived from this compound is not extensively documented in publicly available literature, the fundamental principles of azo dye chemistry strongly support its potential in this area.
Contributions to Optoelectronic Materials
The inherent electronic asymmetry of this compound, arising from the presence of both electron-donating (amino and isopentyloxy) and electron-withdrawing (nitro and bromo) groups, makes it a candidate for investigation in the field of optoelectronic materials.
Precursor for Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optical communications, data storage, and frequency conversion. Molecules with a significant difference between their ground and excited state dipole moments, often found in "push-pull" systems with donor and acceptor groups connected by a π-conjugated system, tend to exhibit large second-order NLO responses.
Substituted nitroanilines are a well-studied class of NLO-active chromophores. The nitro group acts as a strong electron acceptor, while the amino group serves as an electron donor. The additional substituents on the aromatic ring, such as the bromine atom and the isopentyloxy group in this compound, can further modulate the NLO properties. While direct experimental data on the NLO properties of materials derived specifically from this compound is scarce, the general understanding of structure-property relationships in NLO materials suggests its potential as a precursor for creating new NLO-active molecules.
Applications in Organic Semiconductors or Charge Transport Materials
Organic semiconductors are carbon-based materials that can conduct electrical charge. Their performance is heavily dependent on the molecular structure, which influences intermolecular interactions and charge transport pathways. While there is no specific research detailing the use of this compound in organic semiconductors, its structure contains elements that are relevant to this field. The aromatic core can facilitate π-π stacking, a key mechanism for charge transport in many organic semiconductors. Furthermore, the functional groups could be modified to enhance solubility and processability, which are critical for the fabrication of electronic devices. The development of novel organic semiconductors often involves the synthesis and evaluation of a wide range of new molecular structures, and this compound could be a valuable starting material in such exploratory research.
Polymer Chemistry and Advanced Coatings
The reactivity of the functional groups on this compound opens up possibilities for its incorporation into polymeric structures, leading to the development of advanced materials and coatings with tailored properties.
Monomer or Intermediate for Novel Polymeric Architectures
The amino group of this compound can be utilized in polymerization reactions to form various types of polymers, such as polyamides, polyimides, or polyurethanes. For instance, it could be reacted with diacyl chlorides or dianhydrides to produce polyesters or polyimides, respectively. The bromine atom on the aromatic ring offers a site for further functionalization or for cross-linking reactions, which could be used to modify the properties of the resulting polymer. A Russian patent describes a method for the synthesis of 4-bromo-5-nitrophthalonitrile, which is identified as a semi-product for creating monomers for thermostable polymeric materials. nih.gov This suggests that related bromo-nitro aromatic compounds are indeed considered as precursors for high-performance polymers. The incorporation of the this compound moiety into a polymer backbone could impart specific properties, such as altered solubility, thermal stability, or optical characteristics, to the final material.
The development of advanced coatings often requires polymers with specific functionalities. The unique combination of substituents in this compound could be leveraged to create coatings with enhanced adhesion, corrosion resistance, or specific optical properties. While direct applications in coatings are not documented, the potential to synthesize functional polymers from this compound suggests its indirect contribution to this field.
Future Research Directions and Outlook
Exploration of Novel, Highly Efficient Synthetic Routes
Currently, specific, high-yield synthetic routes for 4-Bromo-5-(isopentyloxy)-2-nitroaniline are not well-documented. Future research should focus on developing novel and efficient synthetic methodologies. A promising approach could be adapted from the regioselective synthesis of 4,5-dialkoxy-2-nitroanilines. This involves a transetherification reaction, which has been shown to be effective for creating unsymmetrically substituted 2-nitroanilines with good to excellent yields. uj.edu.pl The synthesis could potentially start from a readily available precursor, such as a di-substituted bromo-nitroaniline, and introduce the isopentyloxy group through a nucleophilic aromatic substitution reaction. Optimization of reaction conditions, including the choice of solvent, base, and temperature, will be crucial to achieving high efficiency and selectivity.
| Parameter | Potential Condition | Rationale |
| Starting Material | 4-Bromo-5-hydroxy-2-nitroaniline | Precursor for etherification |
| Reagent | Isopentyl bromide or iodide | Introduction of the isopentyloxy group |
| Base | K2CO3, NaH | To deprotonate the hydroxyl group |
| Solvent | DMF, Acetonitrile | Aprotic polar solvents often favor SNAr reactions |
| Temperature | Room temperature to moderate heating | To balance reaction rate and selectivity |
Development of Advanced Catalytic Systems for Derivatization
The functional groups present in this compound—the amino, nitro, and bromo groups—offer multiple sites for derivatization. The development of advanced catalytic systems will be key to selectively transforming this molecule into a variety of value-added products. For instance, the nitro group can be selectively reduced to an amine using various catalytic systems, such as those based on transition metals. The resulting diamine could then be a precursor for the synthesis of heterocyclic compounds like phenazines, which have shown potential in various applications. nih.govacs.org
Furthermore, the bromine atom can participate in cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-nitrogen bonds. Advanced catalytic systems, particularly those based on palladium or copper, could be developed to achieve high efficiency and functional group tolerance in these transformations.
Deeper Mechanistic Understanding through Combined Experimental and Computational Studies
A thorough understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is essential for optimizing existing reactions and designing new ones. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.
Experimental studies could involve kinetic analysis of key reactions to determine rate laws and reaction orders. The identification of reaction intermediates through spectroscopic techniques would provide further insight. rsc.org
Computational studies, using methods like Density Functional Theory (DFT), can be employed to model the electronic and structural properties of the molecule and its reaction intermediates. bohrium.comumn.edu Such studies can help to understand the reactivity of different sites in the molecule, predict the most likely reaction pathways, and explain the observed regioselectivity in reactions. The interplay of the electron-donating isopentyloxy group and the electron-withdrawing nitro and bromo groups on the aromatic ring's reactivity would be a particularly interesting area for computational investigation.
Expansion of Non-Biological Materials Science Applications
While the biological applications of related nitroaniline derivatives have been explored, the potential of this compound in non-biological materials science remains largely untapped. The "push-pull" electronic nature of the molecule, with its electron-donating and electron-withdrawing substituents, suggests potential for applications in nonlinear optics (NLO). Research on the related compound 4-Bromo-2-nitroaniline has shown that the presence of bromine can enhance second-harmonic generation (SHG) efficiency, making it a promising NLO material. ripublication.com Future work could involve growing single crystals of this compound and characterizing their NLO properties.
The chromophoric nature of the nitroaniline scaffold also suggests potential applications in the development of novel dyes and pigments. The isopentyloxy group could be varied to tune the color and solubility properties of these materials. Furthermore, the ability to derivatize the molecule at multiple positions opens up possibilities for creating novel polymers and functional materials with tailored electronic and optical properties.
Q & A
Basic Research Questions
Q. What are the key functional groups in 4-Bromo-5-(isopentyloxy)-2-nitroaniline, and how do they influence its chemical reactivity?
- Functional Groups : Bromine (electron-withdrawing), nitro (electron-withdrawing), isopentyloxy (electron-donating ether), and aniline (aromatic amine).
- Reactivity :
- The nitro group directs electrophilic substitution to meta positions, while the isopentyloxy group directs to para/ortho positions due to its electron-donating nature.
- Bromine stabilizes intermediates via inductive effects, influencing substitution patterns .
Q. What are standard synthetic routes for this compound, and what parameters optimize yield?
- Synthetic Steps :
Bromination of a methoxy/nitro-substituted aniline precursor.
Alkylation with isopentyl bromide to introduce the ether group.
Purification via column chromatography or recrystallization .
- Optimization :
- Use continuous flow reactors to enhance reaction efficiency (e.g., 20–30% yield improvement via temperature/pressure control) .
- Microwave-assisted synthesis reduces reaction time (e.g., 20 minutes at 100°C for nitro group introduction) .
Q. Which spectroscopic techniques are effective for characterizing this compound, and what spectral markers should be prioritized?
- Techniques :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and isopentyloxy methyl groups (δ 1.0–1.5 ppm).
- IR : Nitro group stretch (~1520 cm⁻¹), C-Br stretch (~600 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z ~314 (C₁₁H₁₃BrN₂O₃⁺) .
Advanced Research Questions
Q. How can computational methods predict regioselectivity in electrophilic substitution reactions of this compound?
- Methodology :
Perform density functional theory (DFT) calculations to map electrostatic potential surfaces.
Analyze HOMO/LUMO orbitals to identify nucleophilic/electrophilic sites.
Validate predictions with experimental halogenation or nitration trials .
- Case Study : DFT models for 2-nitroaniline derivatives show meta preference due to nitro group dominance over ether donors .
Q. What strategies resolve contradictions in reaction outcomes when modifying the isopentyloxy group?
- Key Variables :
- Steric hindrance from branched isopentyl chains vs. linear alkyl groups.
- Solvent polarity effects on ether group reactivity (e.g., DMF vs. ethanol) .
- Approach :
- Compare kinetic studies under varying conditions (e.g., Arrhenius plots for activation energy).
- Use high-throughput screening to test substituent libraries .
Q. How does crystal packing influence physicochemical properties, and what methods analyze this behavior?
- Crystallography :
- X-ray diffraction reveals π-stacking patterns (parallel vs. T-shaped) influenced by nitro and bromine groups.
- HOMA indices quantify aromaticity deviations (e.g., reduced aromaticity in 2-nitroaniline derivatives) .
- Impact : Crystal packing affects solubility and thermal stability, critical for material science applications.
Q. Which catalytic systems enable selective nitro group reduction, and how do conditions affect product distribution?
- Catalysts :
- Au/SiO₂ nanoparticles achieve >90% selectivity for amine products in aqueous NaBH₄ .
- Pd/C catalysts may over-reduce bromine substituents; pH control (pH 9–10) mitigates this .
- Analytical Tools :
- Monitor reaction progress via UV-Vis (λ_max ~400 nm for nitro intermediates).
- Use GC-MS to detect by-products (e.g., dehalogenated derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
